![molecular formula C16H26N2O4 B2868383 Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate CAS No. 2361674-54-4](/img/structure/B2868383.png)
Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cell growth and survival. In cancer cells, this compound 1 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, this compound 1 has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects
Compound 1 has been shown to have a variety of biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, this compound 1 has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In Alzheimer's disease, this compound 1 has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate 1 in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, its low solubility in aqueous solutions can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound 1.
Future Directions
There are several future directions for research on Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate 1. One direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Synthesis Methods
Compound 1 can be synthesized through a multistep process involving the reaction of tert-butyl 2-oxocyclopentanecarboxylate with methylamine, followed by acylation and cyclization reactions. The final product is obtained through purification using column chromatography.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications, particularly as a treatment for cancer and Alzheimer's disease. In cancer research, Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate 1 has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound 1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to contribute to the development of the disease.
properties
IUPAC Name |
tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-6-13(19)17(5)11-14(20)18-10-8-7-9-12(18)15(21)22-16(2,3)4/h6,12H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXUFAOPIMJVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1C(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

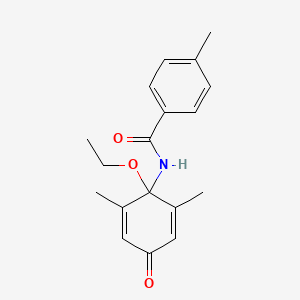
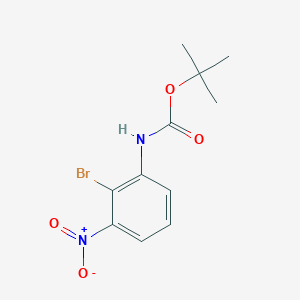
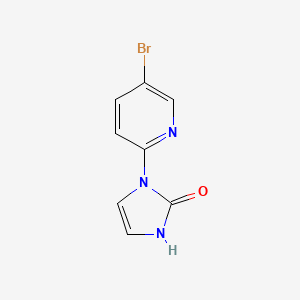

![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)
![2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2868309.png)

![2-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2868312.png)
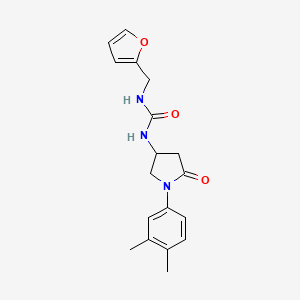
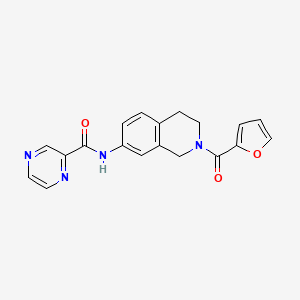

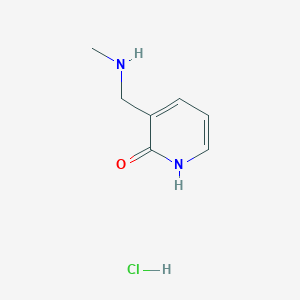
![Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2868323.png)